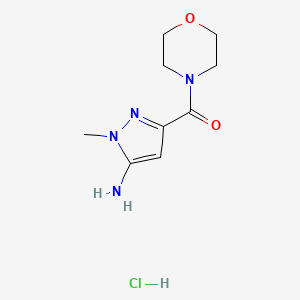
1-Methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazol-5-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(1-Methyl-3-morpholin-4-ylpropyl)amine” is a useful research chemical . It has a molecular weight of 158.24 and a molecular formula of C8H18N2O . Another related compound, “1-Methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-5-carboxylic acid”, also serves as a useful research chemical .
Molecular Structure Analysis
The molecular structure of “(1-Methyl-3-morpholin-4-ylpropyl)amine” can be represented by the SMILES stringCC(CCN1CCOCC1)N . For “1-Methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-5-carboxylic acid”, the SMILES string is CN1C(=CC(=N1)C(=O)N2CCOCC2)C(=O)O . Physical And Chemical Properties Analysis
The physical and chemical properties of “(1-Methyl-3-morpholin-4-ylpropyl)amine” include a boiling point of 239.4 ℃ at 760 mmHg, a density of 0.969 g/cm3, and a LogP of 0.69410 . For “1-Methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-5-carboxylic acid”, the boiling point is 523.1±50.0 ℃ at 760 mmHg, and the density is 1.5±0.1 g/cm3 .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
One study focused on the synthesis and biological evaluation of a series of 1-arylpyrazoles as potent σ(1) receptor (σ(1)R) antagonists, highlighting the importance of the nature of the pyrazole substituents and the necessity of a basic amine for activity. Compound 28, a closely related compound, showed high activity in mouse models of neurogenic pain, making it an interesting candidate for further research in pain management and neurological disorders (J. Díaz et al., 2012).
Chemical Interactions and Fluorescence
Another study explored the interactions of certain ketone derivatives of propargylamines, including compounds with similar structural features, with arylhydrazines. These interactions led to the synthesis of 3-aryl-5-arylethynyl-1-phenyl-4,5-dihydro-1H-pyrazoles, demonstrating marked fluorescent abilities. This research opens avenues for the development of novel fluorescent materials for various applications, such as biological labeling and sensors (I. Odin et al., 2022).
Antimicrobial and Anticholinesterase Activities
Further investigations into pyrazoline derivatives, structurally similar to the compound , revealed their potential as anticholinesterase agents. These findings suggest applications in treating diseases characterized by cholinesterase dysfunction, such as Alzheimer's disease and other neurodegenerative conditions (M. Altıntop, 2020).
Anticorrosive Properties
Research on bipyrazolic type organic compounds, including those with structural similarities to the compound of interest, demonstrated their inhibitory effects on the corrosion of pure iron in acidic media. These studies are crucial for the development of new anticorrosive agents for industrial applications (A. Chetouani et al., 2005).
Safety And Hazards
Propriétés
IUPAC Name |
(5-amino-1-methylpyrazol-3-yl)-morpholin-4-ylmethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2.ClH/c1-12-8(10)6-7(11-12)9(14)13-2-4-15-5-3-13;/h6H,2-5,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVZYDMRBASBGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)N2CCOCC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazol-5-amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

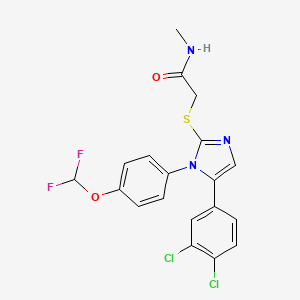
![2-[5H-chromeno[4,3-d]pyrimidin-2-yl(methyl)amino]acetic acid](/img/structure/B2469153.png)
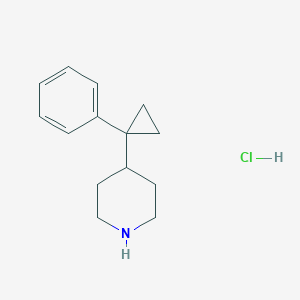
![N-[2-(4-acetylpiperazin-1-yl)-1,2-dihydroacenaphthylen-1-yl]-4-chlorobenzenesulfonamide](/img/structure/B2469158.png)
![Ethyl 5-[(2-methylbenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2469159.png)
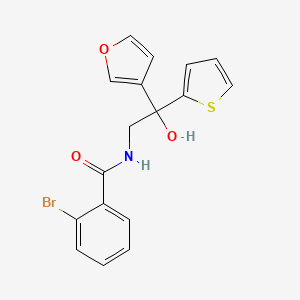
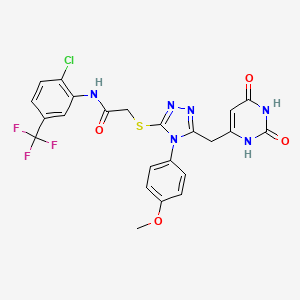
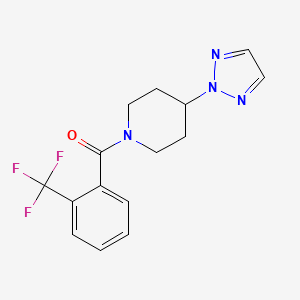
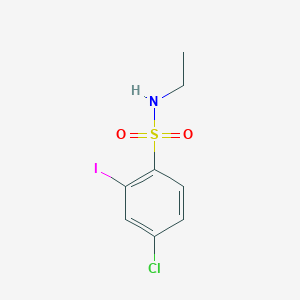
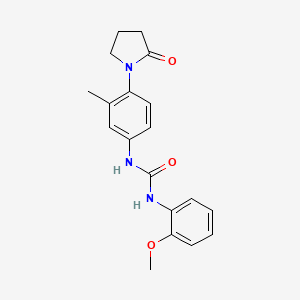
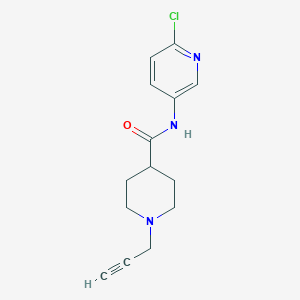
![3-[4-(Propylsulfamoyl)phenyl]prop-2-enoic acid](/img/structure/B2469171.png)
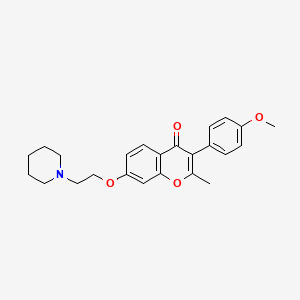
![2-fluoro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2469175.png)